molecular formula C15H18F6N2 B069440 N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline CAS No. 195371-86-9

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline

Cat. No.: B069440
CAS No.: 195371-86-9
M. Wt: 340.31 g/mol
InChI Key: UMLGDRGOZSHCMY-UHFFFAOYSA-N
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Description

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H18F6N2 and its molecular weight is 340.31 g/mol. The purity is usually 95%.
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Biological Activity

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and related research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14F6N
  • CAS Number : 195371-86-9
  • Molecular Weight : 307.27 g/mol

The compound features a piperidine ring, which is known for its biological activity, and trifluoromethyl groups that enhance lipophilicity and potentially influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted anilines. This process can be optimized through various synthetic pathways to enhance yield and purity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of 3,5-bis(trifluoromethyl)aniline have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro. Specifically, one study demonstrated that certain anilines effectively reduced nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), suggesting a mechanism for their anti-inflammatory action .

Antimicrobial Activity

Compounds with trifluoromethyl substitutions have exhibited significant antimicrobial properties. For example, a related study found that certain derivatives displayed potent activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating bactericidal effects .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives show promising biological activity, they may also exhibit varying degrees of cytotoxicity against different cell lines. It is crucial to evaluate the safety profile of this compound in further studies to establish therapeutic windows .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Anti-inflammatory N-Substituted Compounds Identified compounds with significant inhibition of TNF-α and NO production in macrophages .
Antimicrobial Evaluation of Trifluoromethyl Derivatives Demonstrated effective inhibition against MRSA with MIC values indicating bactericidal activity .
Cytotoxicity Assessment Evaluated several derivatives for cytotoxic effects on mouse bone marrow cells; some showed no significant toxicity .

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGDRGOZSHCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380093
Record name N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-86-9
Record name N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.